Cas no 36069-05-3 (Pseudojervine)

Pseudojervine structure
Pseudojervine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-11(1H)-one,3-(b-D-glucopyranosyloxy)-2,3,3'a,4,4',5',6,6',6a,6b,7,7',7'a,8,11a,11b-hexadecahydro-3',6',10,11b-tetramethyl-,(2'R,3S,3'R,3'aS,6'S,6aS,6bS,7'aR,11aS,11bR)-
- (3S,3'aS,7'aR,9R)-3',6',10,11b-tetramethyl-3-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]
- Pseudojervine
- Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-11(1H)-one,3-(b-D-glucopyranosyloxy)-2,3,3'a,4,4',5',6,6',6a,6b,7,7',
- Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-11(1H)-one,3-(b-D-glucopyranosyloxy)-2,3,3'a,4,4',5',6,6',6a,6b,7,7',7'a,8,11a,11b-hexadecahydro-3',6',10,11b-tetramethyl-,(2'R,3S,3'R,3'aS,6'S,
- Pseudojervin
- Jervin-3-glucoside
- O-beta-D-Glucopyranosyljervine
- 6ZVR3FG6VQ
- JERVINE, 3-beta-(D-GLUCOPYRANOSYLOXY)-
- C33H49NO8
- Q27265794
- (2'R,3S,3'R,3a'S,6aS,6bS,6'
- CS-0092570
- (3S,3'R,3a'S,6aS,6bS,6'S,7a'R,9R,11aS,11bR)-3',6',10,11b-tetramethyl-3-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2,3,3a',4,4',5',6,6a,6b,6',7,7',7a',8,11a,11b-hexadecahydro-3'H-spiro[benzo[a]fluorene-9,2'-furo[3,2-b]pyridin]-11(1H)-one
- BRN 0072750
- (3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]luorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-uro[3,2-b]pyridine]-11-one
- PSEUDOJERVINE [MI]
- (3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-11-one
- (2'R,3S,3'R,3a'S,6aS,6bS,6'S,7a'R,11aS,11bR)-3',6',10,11b-Tetramethyl-3-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,3,3a',4,4',5',6,6a,6b,6',7,7',7a',8,11a,11b-hexadecahydro-3'H-spiro[benzo[a]fluorene-9,2'-furo[3,2
- HY-127063
- NS00094303
- 36069-05-3
- AC-34357
- CHEMBL2296489
- Veratraman-11-one, 17,23-epoxy-3-(beta-D-glucopyranosyloxy)-, (3-beta,23-beta)-
- CHEBI:184091
- AKOS030496277
- UNII-6ZVR3FG6VQ
- DTXSID60957480
- 11-Oxo-17,23-epoxyveratraman-3-yl hexopyranoside
- 3beta-(D-glucopyranosyloxy)-jervine
- Jervine 3-O-beta-D-glucopyranoside
- TS-10130
- DA-57193
- 4-27-00-03592 (Beilstein Handbook Reference)
- Veratraman-11-one, 17,23-epoxy-3-(beta-D-glucopyranosyloxy)-, (3-beta,23-beta)-(9CI)
- (3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethyl-3-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxyspiro(1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo(a)fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo(3,2-b)pyridine)-11-one
-
- Inchi: 1S/C33H49NO8/c1-15-11-22-26(34-13-15)17(3)33(42-22)10-8-20-21-6-5-18-12-19(40-31-30(39)29(38)27(36)23(14-35)41-31)7-9-32(18,4)25(21)28(37)24(20)16(33)2/h5,15,17,19-23,25-27,29-31,34-36,38-39H,6-14H2,1-4H3/t15-,17+,19-,20-,21-,22+,23+,25+,26-,27+,29-,30+,31+,32-,33-/m0/s1
- InChI-Schlüssel: HYDDDNUKNMMWBD-VPLHBGEQSA-N
- Lächelt: O1[C@]2([H])C([H])([H])[C@]([H])(C([H])([H])[H])C([H])([H])N([H])[C@@]2([H])[C@@]([H])(C([H])([H])[H])[C@@]21C(C([H])([H])[H])=C1C([C@]3([H])[C@@]4(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]([H])(C([H])([H])C4=C([H])C([H])([H])[C@@]3([H])[C@]1([H])C([H])([H])C2([H])[H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])=O
- BRN: 0072750
Berechnete Eigenschaften
- Genaue Masse: 587.34581752 g/mol
- Monoisotopenmasse: 587.34581752 g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 9
- Schwere Atomanzahl: 42
- Anzahl drehbarer Bindungen: 3
- Komplexität: 1170
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 15
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Molekulargewicht: 587.7
- Topologische Polaroberfläche: 138
Experimentelle Eigenschaften
- Dichte: 1.1485 (rough estimate)
- Schmelzpunkt: 300-301° (dec)
- Siedepunkt: 643.44°C (rough estimate)
- Brechungsindex: 1.5960 (estimate)
- Spezifische Rotation: D25 -133° (c = 0.48 in 1:3 ethanol-chloroform)
Pseudojervine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P82850-5mg |
Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-11(1H)-one,3-(b-D-glucopyranosyloxy)-2,3,3'a,4,4',5',6,6',6a,6b,7,7',7'a,8,11a,11b-hexadecahydro-3',6',10,11b-tetramethyl-,(2'R,3S,3'R,3'aS,6'S,6aS,6bS,7'aR,11aS,11bR)- |
36069-05-3 | 5mg |
¥3752.0 | 2021-09-08 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2343-100mg |
Pseudojervine |
36069-05-3 | 99.5% | 100mg |
¥ 17288 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2343-1 mg |
Pseudojervine |
36069-05-3 | 1mg |
¥2433.00 | 2022-04-26 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2343-2mg |
Pseudojervine |
36069-05-3 | 99.5% | 2mg |
¥ 1949 | 2023-09-07 | |
Aaron | AR00CMW2-5mg |
Pseudojervine |
36069-05-3 | 95% | 5mg |
$370.00 | 2025-02-13 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP2906-20mg |
Pseudojervine |
36069-05-3 | ≥98% | 20mg |
¥3600元 | 2023-09-15 | |
Chengdu Biopurify Phytochemicals Ltd | BP4502-20mg |
Pseudojervine |
36069-05-3 | 98% | 20mg |
$450 | 2023-09-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2343-50mg |
Pseudojervine |
36069-05-3 | 99.5% | 50mg |
¥ 11531 | 2023-09-07 | |
Aaron | AR00CMW2-2mg |
Pseudojervine |
36069-05-3 | 95% | 2mg |
$217.00 | 2025-02-13 | |
Aaron | AR00CMW2-25mg |
Pseudojervine |
36069-05-3 | 95% | 25mg |
$882.00 | 2025-02-13 |
Pseudojervine Verwandte Literatur
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
2. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
Verwandte Kategorien
- Lösungsmittel und organische Chemikalien Organische Verbindungen Lipide und lipidähnliche Moleküle Steroide und Steroidderivate Steroidglykoside Steroid-Saponine
- Lösungsmittel und organische Chemikalien Organische Verbindungen Lipide und lipidähnliche Moleküle Steroide und Steroidderivate Steroid-Saponine
36069-05-3 (Pseudojervine) Verwandte Produkte
- 1192369-29-1((3-chloro-5-methanesulfonylphenyl)methanamine)
- 1261230-26-5((1-(Thiazol-5-ylmethyl)piperidin-2-yl)methanamine hydrochloride)
- 2228479-98-7(2,2-difluoro-3-(1-methyl-1H-indol-2-yl)propan-1-amine)
- 99234-91-0(DIPHENYL-2,2',4,4',6,6'-D6-AMINE)
- 1187015-39-9(1H-Pyrazol-3-amine, 5-cyclobutyl-4-(4-fluorophenyl)-)
- 4475-24-5(2-(Thiophen-2-yl)methylpropanedioic Acid)
- 32090-75-8(4-Chloro-α-(hydroxyimino)benzeneacetaldehyde oxime)
- 2270911-51-6((1s,4s)-4-amino-N-methylcyclohexane-1-carboxamide hydrochloride, cis)
- 2156577-39-6(2-{(tert-butoxy)carbonylamino}-6-cyano-6,6-dimethylhexanoic acid)
- 1805551-17-0(5-(Difluoromethyl)-4-methyl-2-nitro-3-(trifluoromethyl)pyridine)
Empfohlene Lieferanten
Minglong (Xianning) Medicine Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Wuhan brilliant Technology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge

PRIBOLAB PTE.LTD
Gold Mitglied
CN Lieferant
Reagenz

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
CN Lieferant
Großmenge
